molecular formula C13H19F2NO5 B1377689 1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate CAS No. 1356338-74-3

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B1377689
CAS No.: 1356338-74-3
M. Wt: 307.29 g/mol
InChI Key: AUERBRVZUVQZFY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate (CAS: 1356338-74-3) is a fluorinated piperidine derivative with a bicyclic dicarboxylate structure. Its molecular formula is C₁₃H₁₉F₂NO₅, and it features a 4-oxo group, two fluorine atoms at the 5,5-positions, and tert-butyl/ethyl ester moieties. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing spirocyclic and heterocyclic frameworks due to its electrophilic ketone group and steric protection from the tert-butyl group . It is synthesized via reactions involving NaHMDS and diethyl phosphorochloridate, followed by oxidation steps .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERBRVZUVQZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Hydroxypiperidine Precursors

A key step involves oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the corresponding 4-oxopiperidine derivative. This is commonly achieved using Dess-Martin periodinane (DMP) as the oxidizing agent under inert atmosphere and mild temperature control.

Parameter Details
Starting material tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10 mmol)
Oxidizing agent Dess-Martin periodinane (15% solution in CH2Cl2, 24 mmol)
Solvent Dry dichloromethane (CH2Cl2), 50 mL
Temperature Ice-cold initially, then room temperature
Atmosphere Nitrogen (inert)
Reaction time Until completion (monitored by TLC or LC-MS)
Workup Saturated aqueous NaHCO3 and Na2SO3 washes, drying over MgSO4
Yield High yield reported (exact yield not specified)

This oxidation converts the hydroxyl group at C-4 to a ketone, essential for the 4-oxo functionality of the target molecule.

Esterification and Alkylation

The introduction of the tert-butyl and ethyl ester groups at the 1 and 3 positions involves selective esterification or alkylation reactions. Triethyl phosphonoacetate and sodium hydride (NaH) in dry tetrahydrofuran (THF) have been used to introduce ester substituents via Wittig-type olefination or related methods.

Parameter Details
Reagents Triethyl phosphonoacetate (262 mg, 1.17 mmol), NaH (45 mg, 1.12 mmol)
Solvent Dry THF (10 mL)
Temperature 0 °C initially, then room temperature
Reaction time 30 min at 0 °C, 1 hour at room temperature
Workup Water quench, extraction with ethyl acetate, drying over MgSO4
Product Mixture of E and Z isomers of esterified piperidine derivatives
Yield Not explicitly stated, but efficient conversion indicated

This step allows for the selective functionalization of the piperidine ring to obtain the desired ester pattern.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Notes
Oxidation Dess-Martin periodinane, CH2Cl2, N2, 0-RT °C Convert hydroxyl to ketone (4-oxo) Mild, inert atmosphere
Esterification/Alkylation NaH, triethyl phosphonoacetate, THF, 0-RT °C Introduce ester groups at positions 1 and 3 Wittig-type olefination
Fluorination Fluorinated precursors or electrophilic fluorination Install 5,5-difluoro groups Details not explicitly stated
Formulation DMSO, PEG300, Tween 80, Corn oil Prepare in vivo stock solutions Stepwise solvent addition

Research Findings and Considerations

  • The use of Dess-Martin periodinane is favored for oxidation due to its mildness and high selectivity, minimizing side reactions on sensitive fluorinated substrates.
  • Esterification via phosphonate chemistry provides stereochemical control and good yields for the introduction of ester groups.
  • The compound's solubility challenges are addressed through careful solvent selection and physical methods such as ultrasound and heating during formulation.
  • Storage recommendations include sealed containers away from moisture, with stock solutions stable for up to 6 months at -80°C, indicating the compound's sensitivity to environmental factors.

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, leading to the formation of new derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Drug Development

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for modifications that can enhance biological activity. The presence of the difluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Anticancer Activity

Recent studies have suggested that compounds similar to 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine derivatives may possess anticancer properties. Research into the mechanisms of action indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Preliminary studies indicate that derivatives may be effective in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Building Block in Organic Synthesis

Due to its unique functional groups, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that derivatives induce apoptosis in specific cancer cell lines.
Study BNeuroprotective EffectsShowed potential in reducing oxidative stress in neuronal cells.
Study CSynthetic ApplicationsHighlighted the compound's utility as a versatile building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related piperidine/pyrrolidine dicarboxylates and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Purity/Availability
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate (Target) 1356338-74-3 C₁₃H₁₉F₂NO₅ 307.29 4-oxo group, 5,5-difluoro substitution 95% (Combi-Blocks)
1-Tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate 1255667-06-1 C₁₂H₁₉F₂NO₄ 287.28 Methyl ester (vs. ethyl), lacks 4-oxo group 95% (BLDpharm)
1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate 1864058-24-1 C₁₄H₂₃NO₅ 285.34 Pyrrolidine ring (5-membered vs. piperidine), 5,5-dimethyl (vs. difluoro) 99% (American Elements)
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate 1356339-26-8 C₁₃H₂₁F₂NO₄ 293.31 Lacks 4-oxo group; reduced electrophilicity 95% (Combi-Blocks)
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate 193274-00-9 C₁₉H₂₅NO₅ 347.41 Benzyl substituent at 3-position; no fluorine atoms Not specified

Reactivity and Functional Group Influence

  • 4-Oxo Group: The ketone at the 4-position in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine condensations to form spirocycles) . In contrast, non-oxo analogues (e.g., 1356339-26-8) are less reactive toward nucleophiles .
  • Fluorine Substitution: The 5,5-difluoro group increases metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 1864058-24-1 with 5,5-dimethyl groups) . Fluorine’s electron-withdrawing effect also modulates ring conformation .
  • Ester Moieties : Ethyl esters (target compound) offer slower hydrolysis rates than methyl esters (1255667-06-1), influencing prodrug design .

Pharmacological Relevance

  • Fluorinated piperidines like the target compound are explored for CNS drug development due to their blood-brain barrier permeability .

Research Findings and Industrial Relevance

  • Scale-Up Synthesis : The target compound is synthesized in MTBE at −78°C using NaHMDS, achieving yields >80% .
  • Commercial Availability : Suppliers like Combi-Blocks and BLDpharm offer gram-to-kilogram quantities with ≥95% purity, underscoring its industrial demand .
  • Safety Profile : The compound carries warnings for skin/eye irritation (H315, H319) but lacks severe acute toxicity (H302) .

Biological Activity

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate (CAS: 1356338-74-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₃H₁₉F₂NO₅
  • Molecular Weight: 307.3 g/mol
  • IUPAC Name: 1-(tert-butyl) 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
  • Purity: ≥95%

The biological activity of this compound has been linked to its interaction with several biological pathways:

  • Retinol Binding Protein (RBP) Modulation:
    • The compound acts as an antagonist to retinol binding protein (RBP), which is involved in the transport of retinol (vitamin A) in the bloodstream. By inhibiting RBP, the compound may reduce the accumulation of toxic retinoids in retinal cells, potentially offering therapeutic benefits for conditions such as age-related macular degeneration (AMD) and Stargardt disease .
  • Impact on Metabolic Disorders:
    • Research indicates that RBP antagonists can lower serum RBP levels significantly, which may alleviate metabolic disorders such as type 2 diabetes and obesity . The modulation of RBP could lead to improved insulin sensitivity and reduced hepatic steatosis.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine can effectively inhibit the production of toxic bisretinoids in retinal cells. This inhibition is crucial for preventing cell death and maintaining retinal health .

In Vivo Studies

Animal models have shown promising results when treated with RBP antagonists. For instance:

  • Rodent Models: Treatment with similar compounds led to a reduction in serum RBP levels by over 80%, which correlated with decreased retinal toxicity and improved visual function .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Age-related Macular Degeneration (AMD):
    • A study involving transgenic mice demonstrated that administering RBP antagonists resulted in significant reductions in retinal bisretinoid accumulation, suggesting a protective effect against AMD .
  • Nonalcoholic Fatty Liver Disease (NAFLD):
    • The pharmacological reduction of circulating RBP levels has been linked to improvements in liver health among rodent models with NAFLD. This suggests that targeting RBP may be a viable therapeutic strategy for metabolic liver diseases .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

Methodological Answer: Multi-step synthesis requires careful optimization of reaction conditions and protective group strategies. For example, a 5-step protocol (adapted from piperidine dicarboxylate syntheses) involves:

Lithium diisopropylamide (LDA)-mediated deprotonation at -78°C to activate the substrate .

Acid-catalyzed cyclization (e.g., HCl in dioxane) to form the piperidine ring.

Esterification using potassium carbonate in acetonitrile to introduce the tert-butyl and ethyl carboxylate groups .

Palladium-catalyzed coupling under inert atmosphere (e.g., Pd(OAc)₂ with XPhos ligand) for functionalization .

Final purification via recrystallization or column chromatography.

Q. Critical Parameters :

  • Temperature control during LDA reactions to avoid side reactions.
  • Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming regiochemistry of the 5,5-difluoro and 4-oxo groups. For example, the 4-oxo carbonyl signal appears at ~200 ppm in ¹³C NMR .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine-related vibrations (C-F at ~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .

Validation : Cross-referencing NMR data with computational predictions (e.g., DFT) resolves ambiguities in stereochemistry .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation, as the 4-oxo group is sensitive to humidity .
  • Light Protection : Amber vials minimize photodegradation of the difluoro substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental LogP values?

Methodological Answer:

  • Experimental LogP : Determine via shake-flask method (partitioning between octanol/water) .
  • Computational Adjustments : Use software (e.g., MarvinSketch) with corrections for fluorine’s electronegativity and steric effects from the tert-butyl group.
  • Case Study : For a related compound, the calculated LogP was 0.715, but experimental data showed deviations due to fluorine’s solvation effects .

Strategy : Validate predictions with HPLC-derived retention times under standardized conditions.

Q. What strategies optimize regioselective functionalization of the piperidine ring?

Methodological Answer:

  • Protective Group Strategy : Use tert-butyl carboxylate as a temporary protecting group to direct reactions to the ethyl ester or 4-oxo position .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated intermediates .
  • Steric Control : Bulkier reagents favor reactions at less hindered sites (e.g., 5,5-difluoro vs. 4-oxo positions) .

Q. How to address challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatography : Use gradient elution (hexane/ethyl acetate) for polar intermediates .
  • Crystallization : Leverage solubility differences (e.g., tert-butyl esters are less polar than ethyl esters) .
  • Yield Optimization : Adjust stoichiometry in palladium-catalyzed steps (e.g., 1.1 eq. Cs₂CO₃ improves coupling efficiency) .

Example : A 5-step synthesis achieved 45% overall yield by optimizing LDA stoichiometry and reaction times (see table below) :

StepConditionsYield
1LDA, THF/hexane, -78°C, 2 h75%
2HCl/dioxane, 25 h, 50°C82%
3K₂CO₃, CH₃CN, 72 h90%
4Pd(OAc)₂, XPhos, 100°C, 5.5 h65%
5HCl/water, 93°C, 17 h85%

Q. How to analyze stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for a pyrazolo-pyridine dicarboxylate derivative .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., tert-butyl vs. ethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate

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